Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-chlorobenzyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties
Biological Activity
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant capacity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- Structure : The compound features a pyrrole ring substituted at the 5-position with a 4-chlorobenzyl group and a methyl ester at the 2-position. The presence of the chlorine atom enhances its reactivity and biological activity.
This compound interacts with specific molecular targets, potentially binding to enzymes or receptors to modulate their activity. The exact pathways can vary based on the biological context in which the compound is used.
Antimicrobial Activity
Research indicates that pyrrole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. Notably:
- Antimicrobial Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Antioxidant Activity
Antioxidant properties are critical for evaluating the therapeutic potential of compounds. This compound has been evaluated for its radical scavenging ability:
- DPPH Radical Scavenging Assay : The compound demonstrated significant antioxidant activity, with results comparable to well-known antioxidants such as ascorbic acid. This suggests its potential use in combating oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis and biological evaluation of various pyrrole derivatives, including this compound. The findings indicated:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 3.125 | Antibacterial |
Isoniazid | 0.25 | Antituberculosis |
Ciprofloxacin | 2 | Broad-spectrum antibiotic |
This table demonstrates that this compound exhibits comparable antibacterial potency to established antibiotics .
Study on Antioxidant Properties
In another investigation focusing on antioxidant activity, this compound was subjected to DPPH radical scavenging tests:
Compound | Scavenging Activity (%) |
---|---|
This compound | 88.6 |
Ascorbic Acid | 90.0 |
The results indicate that this pyrrole derivative possesses substantial antioxidant capabilities, making it a candidate for further exploration in therapeutic applications .
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
methyl 5-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |
InChI Key |
SQRQGTMQAYFJSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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